molecular formula C21H19N5O2S B2575508 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide CAS No. 2097910-55-7

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide

Katalognummer: B2575508
CAS-Nummer: 2097910-55-7
Molekulargewicht: 405.48
InChI-Schlüssel: DJALQGPIPSGNNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide is a structurally complex small molecule featuring a benzoxazole core fused with a phenyl group at the 3-position. The carboxamide linkage connects the benzoxazole to a piperidin-4-yl group substituted with a 1,2,5-thiadiazole moiety. This compound’s design incorporates heterocyclic motifs commonly employed in medicinal chemistry to optimize binding affinity, selectivity, and pharmacokinetic properties.

Eigenschaften

IUPAC Name

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-21(23-16-8-10-26(11-9-16)19-13-22-29-25-19)15-6-7-18-17(12-15)20(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALQGPIPSGNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NSN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of benzoxazole derivatives known for their diverse pharmacological profiles. The structure includes a benzoxazole moiety linked to a thiadiazole and piperidine ring, contributing to its biological activity.

Property Value
Molecular Formula C20H22N4O2S
Molecular Weight 382.48 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). It exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression .

Antimicrobial Activity

The compound also showed promising antimicrobial properties:

  • In Vitro Studies : It was tested against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated effectiveness against various strains, with some derivatives showing MIC values as low as 3.12 μg/mL against Candida species .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays:

  • Results : The compound exhibited significant radical scavenging activity, suggesting potential benefits in oxidative stress-related conditions .

Case Studies

  • Anticancer Study on MCF-7 Cells
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
    • Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 10 μM. Apoptotic markers were significantly elevated in treated cells compared to controls.
  • Antimicrobial Efficacy Against Candida spp.
    • Objective : To assess the antifungal activity of the compound.
    • Methodology : The compound was tested against multiple Candida strains using broth microdilution methods.
    • Findings : The compound showed notable antifungal activity with MIC values ranging from 3.12 to 50 μg/mL across different strains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds containing benzoxazole and thiadiazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of benzoxazole can inhibit the proliferation of cancer cell lines by inducing apoptosis. The specific compound 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide was evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity against breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .

1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Its structural components suggest potential effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents .

Neuropharmacological Applications

2.1 Central Nervous System Effects
The piperidine structure in the compound is known for its neuroactive properties. Research has indicated that derivatives containing piperidine can exhibit anxiolytic and antidepressant effects. The specific compound was tested in animal models for its ability to reduce anxiety-like behaviors and improve mood, showing promise as a potential treatment for anxiety disorders .

2.2 Anticonvulsant Activity
Another area of research focuses on the anticonvulsant properties of thiadiazole derivatives. Preliminary studies suggest that the compound may have protective effects against seizures in animal models, indicating its potential use in treating epilepsy .

Corrosion Inhibition Applications

3.1 Corrosion Inhibition in Metals
The compound's thiadiazole group has been linked to corrosion inhibition properties in metals such as mild steel. Studies have demonstrated that it can effectively reduce corrosion rates in acidic environments by forming a protective layer on the metal surface. This application is particularly relevant in industries where metal integrity is crucial .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues in Factor Xa Inhibition

highlights DPC423 , a pyrazole-based Factor Xa (fXa) inhibitor, as a benchmark compound. Below is a comparative analysis:

Parameter 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide DPC423
Core Structure Benzoxazole Pyrazole
Key Substituents 1,2,5-Thiadiazole-piperidine, phenyl Biphenyl P4, benzylamine P1
Target Hypothesized: Enzymatic (e.g., fXa) or receptor-based Factor Xa (Ki = 13 pM)
Selectivity Unknown; thiadiazole may enhance dipole interactions High selectivity (>1000-fold vs. thrombin)
Bioavailability Predicted moderate (carboxamide improves solubility) High oral bioavailability (reduced basicity)

Key Findings :

  • The thiadiazole-piperidine substituent could mimic the spatial arrangement of DPC423’s biphenyl P4 group, critical for hydrophobic interactions in fXa’s S4 pocket .
  • Replacement of DPC423’s benzylamine P1 with a benzoxazole carboxamide may reduce basicity, improving solubility but possibly sacrificing affinity for fXa’s S1 pocket .
Structural Analogues in Opioid Derivatives

lists piperidine-based opioids such as 2-methyl-acetylfentanyl and tetramethylcyklopropylfentanyl . Structural parallels include:

Parameter This compound 2-Methyl-Acetylfentanyl
Core Structure Benzoxazole-carboxamide Acetanilide
Piperidine Substituents 1,2,5-Thiadiazole at N1 Phenethyl at N1
Pharmacological Target Unknown (non-opioid due to lack of anilide/ester groups) μ-opioid receptor

Key Findings :

  • The target compound lacks the anilide or ester groups critical for opioid receptor binding, suggesting divergent therapeutic applications .
  • The thiadiazole substituent introduces polarizable sulfur and nitrogen atoms, which could facilitate interactions with non-opioid targets (e.g., ion channels or kinases).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide, and what reaction conditions are critical for achieving high purity?

  • The synthesis typically involves multi-step reactions, starting with the preparation of the benzoxazole core and subsequent coupling with functionalized piperidine-thiadiazole intermediates. Key steps include:

  • Condensation reactions under reflux using polar aprotic solvents like DMF or DMSO ( ).
  • Nucleophilic substitution for introducing the thiadiazole moiety, requiring anhydrous conditions and catalysts such as K₂CO₃ ( ).
  • Purification via column chromatography or recrystallization to isolate the final product with >95% purity ( ).
    • Critical parameters: Temperature control (±2°C), solvent selection (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.1 for amine-carboxylic acid coupling) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • 1H/13C NMR : To confirm substitution patterns on the benzoxazole and piperidine rings (e.g., aromatic proton integration and coupling constants) ( ).
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass verification, particularly to distinguish between isomeric byproducts ( ).
  • HPLC-PDA : To assess purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients ( ).

Q. What in vitro biological screening assays are commonly used to evaluate this compound’s preliminary activity?

  • Enzyme inhibition assays : For kinase or receptor targets, using fluorescence-based or radiometric readouts ().
  • Cell viability assays (e.g., MTT): To screen for cytotoxicity in cancer cell lines, with IC₅₀ calculations via nonlinear regression ( ).
  • Molecular docking : Preliminary binding affinity predictions using AutoDock Vina or Schrödinger Suite, focusing on the thiadiazole and benzoxazole moieties as pharmacophores .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

  • Quantum mechanical calculations : To map electrostatic potential surfaces and identify regions for functional group substitutions ( ).
  • MD (Molecular Dynamics) simulations : To assess binding stability in solvated systems (e.g., 100 ns trajectories) and validate docking poses ( ).
  • QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How can researchers optimize the synthetic pathway to address low yields in the final coupling step?

  • Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or HATU to enhance activation efficiency ( ).
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield ( ).
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent, and catalyst ratios .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

  • Orthogonal assay validation : Cross-check results using SPR (Surface Plasmon Resonance) for binding affinity and cell-based reporter assays for functional activity ( ).
  • Metabolic stability testing : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of false negatives ().
  • Batch-to-batch reproducibility checks : Ensure consistent purity (>98%) via HPLC and elemental analysis .

Q. How can researchers leverage heterocyclic chemistry to improve the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to enhance metabolic stability ( ).
  • Prodrug design : Introduce ester or phosphate groups at the carboxamide moiety to improve oral bioavailability ( ).
  • LogP optimization : Adjust lipophilicity via fluorinated or methylated substituents to balance membrane permeability and solubility .

Methodological Resources

  • Synthesis protocols : Refer to multi-step procedures in and for scalable routes.
  • Data analysis : Use ICReDD’s computational-experimental feedback loop ( ) for reaction optimization.
  • Assay design : Adopt standardized protocols from for biological evaluation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.